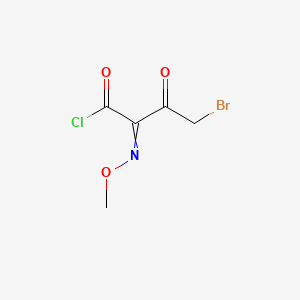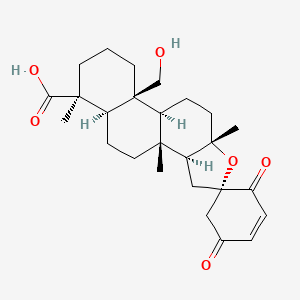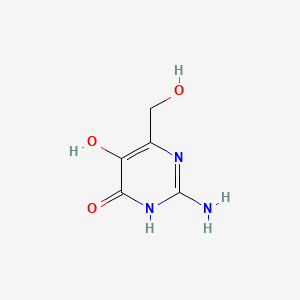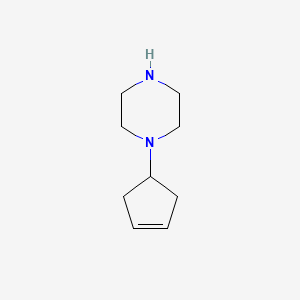
Emtricitabine Diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of HIV in adults and children . It’s also known as 4-amino-5-fluoro-l- [ (2R,5S)-2- (hydroxymethyl)-1,3- oxathiolan-5-yl]-2- (1H)-pyrimidinone .
Synthesis Analysis
The synthetic approach adopted for emtricitabine involves the introduction of the pyrimidine base in the 1,3-oxathiolane ring . This process involves the reduction of L-menthyl emtricitabine with sodium borohydride .
Molecular Structure Analysis
Emtricitabine is chemically known as 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine . It is the (–) enantiomer of the thio analog of cytidine, which differs from other cytidine analogs in that it has fluorine in the fifth position .
Chemical Reactions Analysis
Emtricitabine undergoes phosphorylation by cellular enzymes to form emtricitabine 5-triphosphate . This compound competes with deoxycytidine 5’-triphosphate and terminates the amino acid chain of newly forming viral DNA . Extensive degradation of emtricitabine was found under acid, alkaline, and oxidative stress conditions .
Physical And Chemical Properties Analysis
Emtricitabine has a molecular weight of 247.25 and its formula is C8H10FN3O3S . It is soluble in DMSO at 40 mg/mL . The detection and quantification limits were established at 0.02 and 0.05 µg/mL, respectively .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of antiretroviral medications in HIV-negative individuals as pre-exposure prophylaxis (PrEP) is a promising approach to prevent HIV infection . Tenofovir disoproxil fumarate (TDF) and emtricitabine exhibit desirable properties for PrEP including: favourable pharmacokinetics that support infrequent dosing; few major drug-drug or drug-food interactions; an excellent clinical safety record; and pre-clinical evidence for efficacy . Several large, randomized, controlled clinical trials are evaluating the safety and efficacy of TDF and emtricitabine for this new indication
Propiedades
Número CAS |
156317-15-6 |
|---|---|
Nombre del producto |
Emtricitabine Diphosphate |
Fórmula molecular |
C8H12FN3O9P2S |
Peso molecular |
407.202 |
Nombre IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1 |
Clave InChI |
YHEXYGDBYGETOF-NTSWFWBYSA-N |
SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Sinónimos |
(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid; 1,3-Oxathiolane, Diphosphoric Acid Deriv.; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)





![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)